
4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Übersicht
Beschreibung
“4-(4-Bromophenyl)-2,6-diphenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring substituted with phenyl groups at the 2 and 6 positions, and a 4-bromophenyl group at the 4 position .Chemical Reactions Analysis
As a brominated aromatic compound, “4-(4-Bromophenyl)-2,6-diphenylpyrimidine” could potentially undergo various reactions such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a brominated aromatic compound, “4-(4-Bromophenyl)-2,6-diphenylpyrimidine” is likely to be relatively stable and may have low solubility in water .Wissenschaftliche Forschungsanwendungen
Chemical Transformation and Synthesis
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is involved in various chemical transformations. For instance, it can be aminated to form 4-amino derivatives using potassium amide in liquid ammonia. This process does not follow the ANRORC mechanism but rather an EA and/or AE mechanism. In the synthesis of 1(3)-15N-enriched variants, 4-bromo-2,6-diphenylpyrimidine is used (Valk & Plas, 1973). Moreover, 4-(4-Aminophenyl)-2,6-diphenylpyrimidine has been synthesized and utilized in creating N-acyl derivatives and substituted quinazolines (Harutyunyan et al., 2020).
Application in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, such as carbamate-substituted 2-amino-4,6-diphenylpyrimidines, have been evaluated for their potential as dual adenosine A1 and A2A receptor antagonists. These compounds show promise in the treatment of Parkinson's disease, with certain derivatives illustrating significant in vivo activity (Robinson et al., 2016).
Organometallic Chemistry
4,6-Diphenylpyrimidine, a related compound, has been studied in organometallic chemistry. It undergoes cyclopalladation with lithium tetrachloropalladate, leading to the formation of complexes characterized by NMR studies (Caygill et al., 1990).
Antimicrobial Applications
Derivatives like 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone show strong antimicrobial activity. Studies on their crystal structures and the influence of substituents like chlorine and methyl groups on their antimicrobial activities have been conducted (Korona-Głowniak et al., 2021).
Fluorescence and Sensing Applications
Compounds such as 4-Aryl-6-phenylpyrimidin-2(1H)-ones, synthesized via cyclocondensation, exhibit fluorescence properties and are capable of efficiently sensing zinc ions (Wu et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDBFGUOBVYEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2,6-diphenylpyrimidine | |
CAS RN |
58536-46-2 | |
| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


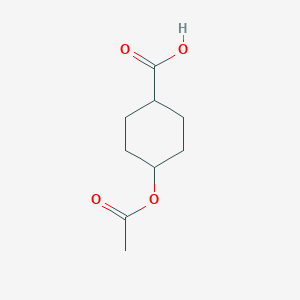
![N-[4-(dimethylamino)-2-nitrophenyl]acetamide](/img/structure/B420663.png)

![4-(Decyloxy)phenyl 4-[(1-methylpentyl)oxy]benzoate](/img/structure/B420665.png)
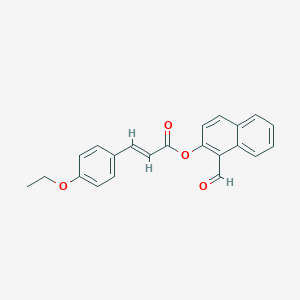
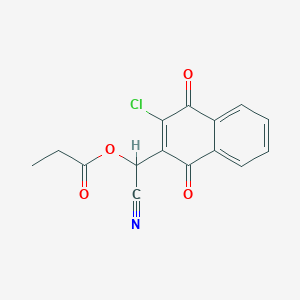
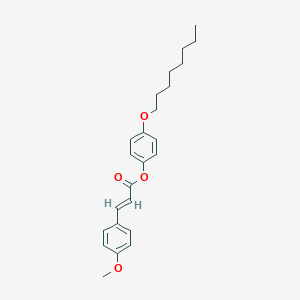
![2-Chloro-5-methylhexyl 4-[2-(4-{[(2-chloro-5-methylhexyl)oxy]carbonyl}phenyl)ethyl]benzoate](/img/structure/B420670.png)
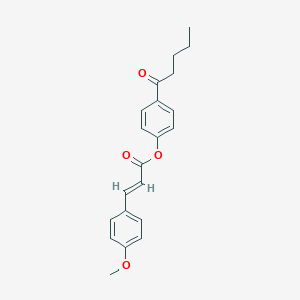
![N-[4-({4-[(4-{[4-(benzoylamino)phenyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)phenyl]benzamide](/img/structure/B420676.png)
![4-methyl-N-[4-[4-[4-[4-[(4-methylbenzoyl)amino]phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]benzamide](/img/structure/B420680.png)
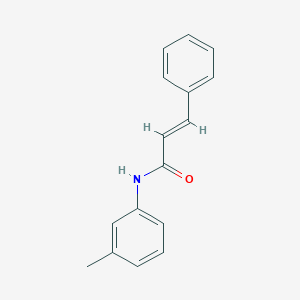
![S-(4-{[4-(cinnamoylsulfanyl)phenyl]sulfanyl}phenyl) 3-phenyl-2-propenethioate](/img/structure/B420684.png)